molecular formula C16H19NO6 B13509752 5-({[(Tert-butoxy)carbonyl](furan-2-ylmethyl)amino}methyl)furan-2-carboxylic acid

5-({[(Tert-butoxy)carbonyl](furan-2-ylmethyl)amino}methyl)furan-2-carboxylic acid

Cat. No.: B13509752
M. Wt: 321.32 g/mol
InChI Key: KQCOOMQKWHWDBN-UHFFFAOYSA-N
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Description

5-({(Tert-butoxy)carbonylamino}methyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H15NO5. It is a derivative of furan, a heterocyclic organic compound, and contains both carboxylic acid and tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({(Tert-butoxy)carbonylamino}methyl)furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-({(Tert-butoxy)carbonylamino}methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-({(Tert-butoxy)carbonylamino}methyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({(Tert-butoxy)carbonylamino}methyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The Boc protecting group can be removed to reveal the free amine, which can then participate in further chemical reactions.

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

5-[[furan-2-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C16H19NO6/c1-16(2,3)23-15(20)17(9-11-5-4-8-21-11)10-12-6-7-13(22-12)14(18)19/h4-8H,9-10H2,1-3H3,(H,18,19)

InChI Key

KQCOOMQKWHWDBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CO1)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

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